N-phenyl-guanidine hydrochloride
Overview
Description
N-phenyl-guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical reactions and applications . This compound is particularly notable for its use in organic synthesis and as a catalyst in multicomponent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-guanidine hydrochloride typically involves the reaction of aniline (phenylamine) with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-phenyl-guanidine. The hydrochloride salt is formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for guanidines, including this compound, often involve the use of S-methylisothiourea salts as starting materials. These salts react with ammonia or ammonia derivatives to form the desired guanidine compounds. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-guanidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Addition Reactions: The compound can add to electrophilic double bonds, forming new carbon-nitrogen bonds.
Catalytic Reactions: It serves as a catalyst in multicomponent reactions such as the Mannich reaction, Ugi reaction, and Strecker reaction.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Hydrochloric acid for salt formation.
Bases: Triethylamine for deprotonation and activation.
Electrophiles: Aldehydes and ketones in addition reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Mannich reaction, the product is a β-amino carbonyl compound .
Scientific Research Applications
N-phenyl-guanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and multicomponent reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-guanidine hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This action is primarily due to its interaction with molecular targets such as acetylcholine receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
N,N’-disubstituted guanidines: These compounds have similar structures but differ in the substituents attached to the guanidine group.
S-methylisothiourea derivatives: These compounds are used as starting materials in the synthesis of guanidines.
Uniqueness
N-phenyl-guanidine hydrochloride is unique due to its specific structure, which includes a phenyl group attached to the guanidine moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity in certain reactions, making it valuable in various applications .
Properties
IUPAC Name |
2-phenylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(9)10-6-4-2-1-3-5-6;/h1-5H,(H4,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQBEFKSSAXDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983829 | |
Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6522-91-4 | |
Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6522-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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